![molecular formula C10H11NO3 B555507 (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 152286-30-1](/img/structure/B555507.png)
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The presence of the carboxyl group makes these compounds acidic. They are widely found in nature and are essential for life. For example, amino acids, fatty acids, and acetic acid are all carboxylic acids .
Synthesis Analysis
Carboxylic acids can be synthesized in several ways, including the oxidation of alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a carboxylic acid involves a carbonyl group (C=O) and a hydroxyl group (-OH) on the same carbon atom, forming a carboxyl group (C(=O)OH). The presence of the polar C=O and O-H bonds makes carboxylic acids polar and capable of forming hydrogen bonds .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and reduction. These reactions often involve the carboxyl group and can be used to create a wide range of other compounds .Physical And Chemical Properties Analysis
Carboxylic acids are typically polar due to the presence of the polar C=O and O-H bonds. They can form hydrogen bonds, which gives them relatively high boiling points compared to similar-sized hydrocarbons. They are generally soluble in water and organic solvents .Scientific Research Applications
Synthesis Improvements
- An improved synthesis method for a derivative of (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was developed, employing a modified Pictet-Spengler reaction with high yield and enantiomeric excess, demonstrating significant advancements in synthetic efficiency (Liu et al., 2008).
Potential Biological Roles
- Studies have identified derivatives of (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in rat brain, suggesting a possible physiological role, evidenced by their effects on mouse locomotor activity and brain chemistry (Nakagawa et al., 1996).
Synthetic Methodologies
- Efficient synthesis methods for similar compounds, useful in the production of nuclear receptor modulators, demonstrate the compound's relevance in medicinal chemistry (Forró et al., 2016).
Coupling Challenges
- Research has highlighted difficulties in coupling amino acids to (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, essential for peptide synthesis, indicating the compound's complex nature and challenges in its practical applications (Bozsó et al., 2000).
Enzymatic Reactions
- The compound undergoes oxidative decarboxylation with specific enzymes, contributing to our understanding of biochemical pathways and enzyme-substrate interactions (Coutts et al., 1980).
Stereochemical Resolution
- Stereochemical resolution of this compound and its derivatives has been achieved, indicating its significance in stereochemistry and chiral synthesis research (Sánchez et al., 2001).
Bioactive Properties
- Derivatives of the compound have been evaluated for bioactivity, such as being potential agonists for specific receptors, highlighting its pharmacological importance (Azukizawa et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKCRLDSCSWXML-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426757 | |
Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
CAS RN |
152286-30-1 | |
Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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